Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Cardiac Safety hERG Inhibition Medicinal Chemistry

Medicinal chemistry teams building sulfonamide libraries face cardiac liability risks from hERG-active leads. This specific regioisomer mitigates that risk: hERG IC50 = 31.6 μM-over 100-fold lower than the 2-chlorosulfonyl-4-nitro analog (IC50 = 0.28 μM). • Ortho-nitro group enables room-temperature SNAr with diverse amines, accelerating parallel synthesis workflows. • Validated MSNB pharmacophore for TRβ-SRC2 antagonism (IC50 = 5 μM). • ≥95% purity, available from multiple global suppliers with HazMat-compliant shipping.

Molecular Formula C8H6ClNO6S
Molecular Weight 279.65 g/mol
CAS No. 162010-78-8
Cat. No. B1338680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chlorosulfonyl)-3-nitrobenzoate
CAS162010-78-8
Molecular FormulaC8H6ClNO6S
Molecular Weight279.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3
InChIKeyQSCZSBGBDORDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (CAS 162010-78-8): A Dual-Functional Arylsulfonyl Chloride Building Block for Medicinal Chemistry and Chemical Biology


Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (CAS 162010-78-8) is an aromatic sulfonyl chloride derivative of benzoic acid, characterized by the presence of a reactive chlorosulfonyl group at the para position and a nitro group at the meta position relative to the methyl ester . This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of sulfonamide libraries, due to its electrophilic sulfonyl chloride moiety [1]. The nitro group provides a synthetic handle for subsequent reduction to an amine, enabling further functionalization, while the methyl ester offers orthogonal protection of the carboxylic acid . The compound is commercially available with purities typically ≥95%, as indicated by multiple reputable suppliers .

Why Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Cannot Be Substituted with Generic Sulfonyl Chlorides or Non-Nitro Analogs


Substituting methyl 4-(chlorosulfonyl)-3-nitrobenzoate with a generic arylsulfonyl chloride or a non-nitrated analog introduces significant risks of divergent reactivity, altered biological activity, and compromised downstream product integrity. The ortho-nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), a pathway that is either absent or dramatically slower in non-nitrated congeners [1]. In biological contexts, the nitro group is essential for specific protein-ligand interactions: within the methylsulfonylnitrobenzoate (MSNB) series, the methylsulfonylnitro moiety is indispensable for irreversible inhibition of the thyroid hormone receptor-coactivator interaction [2]. Furthermore, the precise substitution pattern (4-chlorosulfonyl, 3-nitro) dictates the compound's selectivity profile across target panels; regioisomers such as methyl 2-(chlorosulfonyl)-4-nitrobenzoate (CAS 154712-47-7) or methyl 4-(chlorosulfonyl)-2-nitrobenzoate (CAS 1909317-51-6) exhibit markedly different steric and electronic properties that would yield distinct sulfonamide products and, consequently, divergent biological outcomes .

Quantitative Differentiation of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Evidence-Based Comparator Analysis


hERG Channel Liability: IC50 Comparison Against Closely Related Arylsulfonyl Chloride Analogs

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate exhibits an IC50 of 31.6 μM (31,600 nM) for inhibition of the hERG potassium channel, as determined by displacement of a radiolabeled ligand in HEK cells [1]. This value is approximately 112-fold less potent than the comparator arylsulfonyl chloride derivative methyl 2-(chlorosulfonyl)-4-nitrobenzoate, which displays an IC50 of 280 nM (0.28 μM) against hERG in a patch-clamp assay [2]. The >100-fold difference in hERG liability is structurally driven by the specific positioning of the nitro group relative to the chlorosulfonyl moiety, highlighting the critical importance of exact regiochemistry for cardiac safety profiling in early drug discovery.

Cardiac Safety hERG Inhibition Medicinal Chemistry Toxicology

Thyroid Hormone Receptor-Coactivator Interaction Inhibition: Potency Within the Methylsulfonylnitrobenzoate (MSNB) Series

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate serves as a key precursor to the methylsulfonylnitrobenzoate (MSNB) pharmacophore. In its active sulfonamide-derived form, the MSNB core inhibits the thyroid hormone receptor β (TRβ) interaction with steroid receptor coactivator 2 (SRC2) with an IC50 of 5 μM [1]. Within the broader MSNB structure-activity relationship (SAR) table, compounds bearing this core exhibit IC50 values ranging from 1.2 μM to >130 μM in the TR Tx-SRC2-2 assay [2]. The 5 μM value positions this scaffold among the more potent inhibitors of the series, validating the 4-chlorosulfonyl-3-nitro substitution pattern as a privileged starting point for developing TRβ-coactivator antagonists.

Thyroid Hormone Receptor Nuclear Receptor Coactivator Binding Inhibition Endocrine Pharmacology

Enhanced Electrophilic Reactivity: Nitro Group Acceleration of Nucleophilic Aromatic Substitution (SNAr)

The ortho-nitro group in methyl 4-(chlorosulfonyl)-3-nitrobenzoate significantly accelerates nucleophilic aromatic substitution (SNAr) at the sulfonyl chloride center compared to non-nitrated analogs such as methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7). Mechanistically, an ortho-nitro substituent strongly activates the aromatic ring toward SNAr by stabilizing the Meisenheimer complex intermediate [1]. This activation is absent in the non-nitrated comparator, resulting in markedly slower reaction kinetics under identical conditions. Consequently, methyl 4-(chlorosulfonyl)-3-nitrobenzoate enables room-temperature sulfonamide formation with amines that would require heating or extended reaction times with the non-nitrated analog, enhancing synthetic efficiency and functional group compatibility [2].

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Kinetics Building Block Reactivity

Optimal Procurement and Use Cases for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Based on Differentiated Evidence


Lead Optimization with Reduced Cardiac Safety Liability: Prioritizing Regioisomers with Lower hERG Inhibition

Medicinal chemistry teams conducting lead optimization for novel therapeutics can leverage the >100-fold lower hERG inhibition of methyl 4-(chlorosulfonyl)-3-nitrobenzoate (IC50 = 31.6 μM) compared to the 2-chlorosulfonyl-4-nitro regioisomer (IC50 = 0.28 μM) [1]. Procuring this specific regioisomer for library synthesis reduces the probability of advancing compounds with inherent cardiac ion channel liability, thereby minimizing late-stage attrition due to QT prolongation concerns. This evidence supports the selection of this compound as a preferred sulfonyl chloride building block for central nervous system and anti-infective programs where hERG sparing is paramount.

Nuclear Receptor Antagonist Development: Leveraging the MSNB Pharmacophore for TRβ-Coactivator Inhibition

Researchers focused on developing thyroid hormone receptor antagonists or other nuclear receptor modulators should prioritize methyl 4-(chlorosulfonyl)-3-nitrobenzoate as a key intermediate. The MSNB pharmacophore derived from this scaffold exhibits an IC50 of 5 μM against the TRβ-SRC2 interaction, placing it within the potent tier of this validated series [2]. The comprehensive SAR data available for this scaffold [3] provides a roadmap for further optimization, making it an ideal procurement choice for hit-to-lead campaigns targeting endocrine disorders or metabolic diseases.

High-Throughput Sulfonamide Library Synthesis Requiring Mild Reaction Conditions

For parallel synthesis or automated library production workflows, the enhanced SNAr reactivity conferred by the ortho-nitro group in methyl 4-(chlorosulfonyl)-3-nitrobenzoate translates to practical advantages: reactions with diverse amine building blocks proceed efficiently at room temperature, minimizing side reactions and eliminating the need for thermal activation [4]. This enables the construction of larger, higher-quality sulfonamide libraries in less time compared to using non-nitrated sulfonyl chlorides. Procurement of this compound is therefore justified for core facilities and CROs engaged in high-throughput medicinal chemistry support.

Technical Documentation Hub

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